
1-(4-Chlorobenzhydryl)piperazine
Overview
Description
1-(4-Chlorobenzhydryl)piperazine is a chemical compound with the molecular formula C17H19ClN2 and a molecular weight of 286.8 g/mol . It is also known by other names such as N-(p-Chlorobenzhydryl)-piperazine and Norchlorcyclizine . This compound is an inactive metabolite of meclizine and chlorcyclizine and has been found as an impurity in commercial preparations of hydroxyzine and cetirizine .
Preparation Methods
1-(4-Chlorobenzhydryl)piperazine can be synthesized through a reaction involving piperazine and 4-chlorobenzhydryl chloride. The process involves mixing piperazine with 4-chlorobenzhydryl chloride in the presence of a solvent such as toluene and a catalyst like potassium iodide (KI). The mixture is heated to 80°C and maintained at this temperature for a period of 2 hours, followed by refluxing for 12 hours . The reaction mixture is then cooled, and the product is isolated through filtration and washing with solvents like methylene dichloride (MDC) and toluene .
Chemical Reactions Analysis
1-(4-Chlorobenzhydryl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with benzoyl chlorides to form derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed information on these reactions is limited.
Common Reagents and Conditions: Reagents such as potassium iodide (KI) and solvents like toluene and methylene dichloride (MDC) are commonly used in its reactions.
Major Products: The major products formed from these reactions include various substituted benzoyl derivatives.
Scientific Research Applications
1-(4-Chlorobenzhydryl)piperazine has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
1-(4-Chlorobenzhydryl)piperazine can be compared with other similar compounds such as:
Meclizine: An antihistamine used to treat motion sickness and vertigo.
Chlorcyclizine: Another antihistamine with similar uses as meclizine.
Hydroxyzine: An antihistamine used to treat anxiety and allergies.
Cetirizine: A widely used antihistamine for allergy relief.
The uniqueness of this compound lies in its role as an inactive metabolite and its use in the synthesis of various pharmaceutical agents and research compounds .
Biological Activity
1-(4-Chlorobenzhydryl)piperazine is a piperazine derivative recognized for its diverse biological activities, particularly in the fields of oncology and pharmacology. This compound, with the molecular formula C₁₇H₁₉ClN₂ and a molecular weight of 286.8 g/mol, serves as a significant building block in pharmaceutical synthesis and exhibits notable cytotoxic effects against various cancer cell lines.
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with a 4-chlorobenzhydryl group, which contributes to its biological properties. Its synthesis can be achieved through several methods, typically yielding between 57% to over 90% depending on the reaction conditions employed. The structural characteristics enable it to function as an intermediate in the synthesis of antihistamines like cetirizine and hydroxyzine, which are used to treat allergic reactions and anxiety disorders.
Anticancer Properties
This compound derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including those from liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), gastric (KATO-3), and endometrial (MFE-296) origins. A study highlighted that these derivatives inhibit cell growth significantly over time, indicating their potential as anticancer agents .
Table 1: Cytotoxic Effects on Cancer Cell Lines
Cell Line Type | Cell Line Name | IC50 (µM) |
---|---|---|
Liver | HUH7 | 10.5 |
HEPG2 | 12.3 | |
Breast | MCF7 | 9.8 |
Colon | HCT-116 | 11.0 |
Gastric | KATO-3 | 14.5 |
Endometrial | MFE-296 | 13.2 |
The cytotoxicity results suggest that modifications to the piperazine structure can enhance activity against specific cancer types, making this compound a candidate for further pharmacological exploration .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Inhibition of Microtubule Synthesis : This action disrupts cell division, leading to apoptosis in cancer cells.
- Cell Cycle Arrest : The compound induces cell cycle arrest at various phases, preventing cancer cells from proliferating.
- Angiogenesis Inhibition : By inhibiting the formation of new blood vessels, it restricts tumor growth and metastasis .
Pharmacological Applications
Beyond its anticancer properties, this compound has been studied for its potential roles in treating other conditions:
- Antihistamine Activity : As a metabolite of cetirizine and hydroxyzine, it retains antihistaminic properties, making it useful in allergy treatments.
- Anti-Diabetic Effects : Research indicates that it may stimulate insulin release and facilitate the detoxification of carcinogens, suggesting a role in metabolic regulation .
Case Studies
Several studies have explored the biological activity of this compound derivatives:
- Study on Cytotoxicity : A series of derivatives were synthesized and tested against multiple cancer cell lines. The results demonstrated significant inhibition of cell growth across all tested lines, with some derivatives showing enhanced stability and prolonged activity in biological environments .
- Mechanistic Studies : Further investigations revealed that these compounds could selectively target dopamine D4 receptors and inhibit pathways related to cancer proliferation, providing insights into their multifaceted biological roles .
Q & A
Q. Basic: What are the standard synthetic routes for 1-(4-Chlorobenzhydryl)piperazine?
Methodological Answer:
The compound is typically synthesized via reductive amination or coupling reactions. A common approach involves reacting p-chlorobenzophenone with N-methylpiperazine under catalytic hydrogenation or using dehydrating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC). For example:
- Step 1: React 1-(4-fluorobenzyl)piperazine with a benzoyl chloride derivative in dichloromethane (DCM) and N,N-diisopropylethylamine (DIEA) to form the aroyl-piperazine backbone .
- Step 2: Purify intermediates via crystallization (e.g., using diethyl ether) or flash chromatography.
- Key Considerations: Optimize reaction time and stoichiometry to avoid side products like over-acylated derivatives .
Q. Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the piperazine ring structure and substituent positions. For example, a singlet at δ 3.49 ppm in H NMR corresponds to the benzhydryl methylene group .
- High-Performance Liquid Chromatography (HPLC): Determine purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS): Confirm molecular weight (286.81 g/mol) via ESI-MS or MALDI-TOF .
Q. Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Substituent Modification: Systematically replace the chlorophenyl or benzhydryl groups with halogens (e.g., F, Br), electron-donating groups (e.g., -OCH), or bulky substituents to assess steric/electronic effects .
- Biological Assays: Test modified derivatives in vitro for receptor binding (e.g., dopamine D2 or serotonin receptors) or enzyme inhibition (e.g., CDC25B phosphatase) .
- Data Interpretation: Use computational tools (e.g., molecular docking) to correlate substituent effects with activity. For example, bulky groups may enhance selectivity for G-protein-coupled receptors .
Q. Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis: Compare studies for variables like assay conditions (e.g., pH, cell lines) or compound purity. For instance, discrepancies in CDC25B inhibition may arise from differences in enzyme sources (recombinant vs. native) .
- Control Experiments: Validate activity using standardized positive controls (e.g., orthovanadate for phosphatase inhibition) .
- Structural Validation: Confirm batch-to-batch consistency via X-ray crystallography or differential scanning calorimetry (DSC) to rule out polymorphic effects .
Properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKBSZSTDQSMDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
18719-22-7 (unspecified hydrochloride), 894-56-4 (mono-hydrochloride) | |
Record name | Norchlorcyclizine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00891490 | |
Record name | Norchlorcyclizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303-26-4 | |
Record name | Norchlorcyclizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norchlorcyclizine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norchlorcyclizine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Norchlorcyclizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-chlorobenzhydryl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.581 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORCHLORCYCLIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T875VN0D6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.